molecular formula C14H24N2O6 B13721348 Mal-PEG4-amine TFA salt

Mal-PEG4-amine TFA salt

Cat. No.: B13721348
M. Wt: 316.35 g/mol
InChI Key: IXEVRKYHIRYVSH-UHFFFAOYSA-N
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Description

Mal-PEG4-amine TFA salt is a compound that contains a maleimide group and an amine group. The polyethylene glycol (PEG) spacer increases the aqueous solubility of the resulting compound. The amine group is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde), while the maleimide group reacts with thiol groups to form covalent bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mal-PEG4-amine TFA salt is synthesized by linking a maleimide group to a PEG chain, which is then connected to an amine group. The synthesis involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Mal-PEG4-amine TFA salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mal-PEG4-amine TFA salt has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in the conjugation of biomolecules, such as proteins and peptides, to enhance their solubility and stability.

    Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

    Industry: Applied in the development of advanced materials and coatings

Mechanism of Action

Mal-PEG4-amine TFA salt exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mal-PEG4-amine TFA salt is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. The combination of maleimide and amine groups allows for versatile conjugation possibilities, making it a valuable tool in various scientific and industrial applications .

Properties

Molecular Formula

C14H24N2O6

Molecular Weight

316.35 g/mol

IUPAC Name

1-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione

InChI

InChI=1S/C14H24N2O6/c15-3-5-19-7-9-21-11-12-22-10-8-20-6-4-16-13(17)1-2-14(16)18/h1-2H,3-12,15H2

InChI Key

IXEVRKYHIRYVSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCN

Origin of Product

United States

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